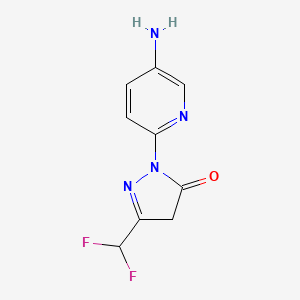

1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-(5-aminopyridin-2-yl)-5-(difluoromethyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N4O/c10-9(11)6-3-8(16)15(14-6)7-2-1-5(12)4-13-7/h1-2,4,9H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGQTMXKFQAOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=NC=C(C=C2)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazolone Ring

The pyrazolone ring is commonly synthesized by condensation of hydrazine or substituted hydrazines with β-diketones, β-ketoesters, or enaminones. The reaction typically proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and tautomerization to yield the pyrazolone structure.

- Example method: Reaction of 5-aminopyridin-2-yl hydrazine with a difluoromethyl-substituted β-diketone or β-ketoester under reflux in ethanol with catalytic acetic acid, yielding the pyrazolone ring substituted with the difluoromethyl group.

Introduction of the Difluoromethyl Group

Difluoromethylation is a critical step that can be achieved by:

- Using difluoromethylated β-diketones or β-ketoesters as starting materials, which incorporate the difluoromethyl group prior to ring formation.

- Alternatively, post-cyclization difluoromethylation using difluoromethylating reagents such as difluoromethyl halides or sulfonates under metal-catalyzed conditions.

Recent studies have shown that silver- or copper-catalyzed cyclizations with trifluoromethyl or difluoromethyl precursors can efficiently yield fluoroalkylated pyrazole derivatives with good regioselectivity and yields.

Attachment of the 5-Aminopyridin-2-yl Moiety

The 5-aminopyridin-2-yl group is introduced via:

- Using 5-aminopyridin-2-yl hydrazine as the hydrazine component in the condensation reaction, ensuring direct incorporation into the pyrazolone ring.

- Alternatively, nucleophilic aromatic substitution or cross-coupling reactions on pre-formed pyrazolone rings can be employed, although these are less common for this compound.

Representative Synthetic Route Summary

| Step | Reactants/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-Aminopyridin-2-yl hydrazine + difluoromethyl-substituted β-diketone | Condensation in ethanol with acetic acid catalyst, reflux | Formation of pyrazolone ring incorporating difluoromethyl and aminopyridinyl groups |

| 2 | Purification by recrystallization or chromatography | Isolation of pure product | High-purity 1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |

Reaction Conditions and Optimization

- Solvents: Ethanol is commonly used due to its ability to dissolve both hydrazines and diketones and facilitate cyclization.

- Catalysts: Acetic acid or other mild acids catalyze the condensation efficiently.

- Temperature: Reflux conditions (~78 °C) favor the cyclization step.

- Yields: Reported yields for similar pyrazole derivatives range from moderate to excellent (60–95%), depending on substrate purity and reaction time.

Analytical Data and Characterization

- Molecular Formula: C9H8F2N4O

- Molecular Weight: 226.18 g/mol

- Structure Confirmation: Verified by NMR, IR, and mass spectrometry showing characteristic signals of the pyrazolone ring, difluoromethyl group, and aminopyridinyl moiety.

- Predicted Collision Cross Section (CCS): For [M+H]+ ion, approximately 146.9 Ų, useful for ion mobility spectrometry confirmation.

Summary Table of Key Preparation Aspects

| Aspect | Details |

|---|---|

| Starting Materials | 5-Aminopyridin-2-yl hydrazine, difluoromethyl β-diketone or β-ketoester |

| Reaction Type | Condensation and cyclization |

| Solvent | Ethanol |

| Catalyst | Acetic acid (mild acid) |

| Temperature | Reflux (~78 °C) |

| Reaction Time | Several hours (typically 4–12 h) |

| Purification | Recrystallization or column chromatography |

| Yield Range | 60–95% (depending on conditions) |

| Characterization | NMR, IR, MS, InChIKey: DBGQTMXKFQAOEA-UHFFFAOYSA-N |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.

Substitution: The aminopyridine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Reduced pyrazolone derivatives.

Substitution Products: Functionalized aminopyridine derivatives.

Scientific Research Applications

1-(5-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and other interactions with active sites, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs, highlighting substituent variations and molecular properties:

Key Comparative Insights

Electron-Withdrawing vs. Alkyl Substituents

- Fluorine atoms may also improve metabolic stability and lipophilicity .

- The methoxymethyl variant (C₁₀H₁₂N₄O₂) includes an oxygen atom, likely increasing polarity and aqueous solubility relative to the difluoromethyl analog .

Aromatic vs. Aliphatic Moieties

- Compounds like 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one (C₉H₉N₃O) prioritize aromatic interactions via the phenyl group, contrasting with the target compound’s pyridine ring, which may offer distinct hydrogen-bonding capabilities .

Predicted Physicochemical Properties

- Collision Cross-Section (CCS): The methoxymethyl analog has detailed CCS predictions (e.g., [M+H]+: 148.1 Ų), useful for mass spectrometry-based identification . No such data is available for the target compound.

- Fluorine Effects : The difluoromethyl group’s impact on pharmacokinetics (e.g., bioavailability, half-life) warrants further study, as seen in fluorinated drug candidates .

Biological Activity

1-(5-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative notable for its unique structure, which includes a difluoromethyl group and an amino-substituted pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazolone Core : This is achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.

- Introduction of the Aminopyridine Group : A nucleophilic substitution reaction is performed where the pyrazolone intermediate reacts with 2-chloro-5-aminopyridine.

- Addition of the Difluoromethyl Group : This is introduced using difluoromethylating agents such as difluoromethyl iodide in the presence of a base like potassium carbonate.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antitumor Activity

Pyrazole derivatives have been identified as promising candidates in cancer treatment due to their ability to inhibit various kinases involved in tumor progression. Specific studies have shown that compounds with similar structures demonstrate inhibitory effects on BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory properties. In silico studies suggest that it may exhibit substantial anti-inflammatory activity, with potential applications as a non-steroidal anti-inflammatory drug (NSAID) candidate . The mechanism involves modulation of inflammatory pathways through interactions with specific enzymes or receptors.

Antimicrobial Activity

Preliminary studies have indicated that pyrazole derivatives possess antimicrobial properties. The incorporation of the aminopyridine moiety may enhance these effects, making it a viable candidate for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological activity of similar pyrazole derivatives:

- Antitumor Studies : A study involving structurally related pyrazoles showed significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain substitutions on the pyrazole ring could enhance efficacy when combined with conventional chemotherapy agents like doxorubicin .

- Anti-inflammatory Research : In vivo evaluations demonstrated that pyrazole derivatives exhibited significant anti-inflammatory effects in animal models, validating their potential as therapeutic agents .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological profiles influenced by structural variations:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | Methyl group instead of difluoromethyl | Moderate antitumor activity |

| 1-(5-Aminopyridin-2-yl)-3-trifluoromethyl-4,5-dihydro-1H-pyrazol-5-one | Trifluoromethyl group | Enhanced binding affinity |

| 1-(4-Fluorophenyl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | Fluoro substitution | Notable anti-inflammatory activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, and how can reaction yields be improved?

- Methodology : Cyclization reactions using hydrazine hydrate or substituted hydrazines under reflux in acetic acid (4–6 hours) are common. For example, analogous pyrazoline derivatives were synthesized via base-assisted cyclization of hydroxy-pyrrolones with aryl amines (46–63% yields) . Optimize solvent polarity (e.g., ethanol vs. acetic acid) and stoichiometry of reactants to enhance yield. Monitor intermediates via TLC and purify via recrystallization or column chromatography.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology :

- NMR : Use and NMR to identify proton environments (e.g., NH at δ 5.5–6.0 ppm, pyridine ring protons at δ 7.5–8.5 ppm) and carbon backbone .

- FTIR : Confirm functional groups (e.g., C=O stretch at 1650–1700 cm, NH bends at 3300–3500 cm) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 295.0821 for CHFNO) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antioxidant Activity : Use DPPH radical scavenging assays (IC values < 50 µM indicate potency) .

- Antidiabetic Screening : Streptozotocin-induced diabetic rodent models to assess glucose tolerance and insulin sensitivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Methodology : Use SHELXL for refinement of high-resolution data (e.g., R-factor < 0.05). For twinned crystals, employ SHELXD for structure solution and SHELXE for density modification. Validate hydrogen bonding (e.g., N–H···O interactions) and dihedral angles using ORTEP-3 . Example: Pyrazol-5-one derivatives show planar geometry with torsion angles < 5° for the pyridine ring .

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., fungal CYP51 for antifungal activity, ΔG < −7 kcal/mol) .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be reconciled?

- Methodology :

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring-flipping in pyrazolone).

- Complementary Techniques : Compare XRD bond lengths (e.g., C–N = 1.34 Å) with DFT-optimized values .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.